(R)-3-(1-Aminoethyl)phenol, also known as (R)-3-(1-aminoethyl)phenol hydrochloride, is a chiral compound characterized by a phenolic structure with an aminoethyl substituent at the 3-position. Its molecular formula is with a molecular weight of 173.64 g/mol. The compound exhibits two enantiomers, with the (R) configuration denoting a specific arrangement of atoms around the chiral center, which is crucial for its biological activity and chemical reactivity .
Some phenethylamines, including structurally similar molecules, have been investigated for their potential role in modulating various biological processes PubChem: ). This includes research on neurotransmitters and their interactions in the central nervous system.
Phenethylamine derivatives can be used as building blocks for the synthesis of more complex molecules with desired properties. For instance, some phenethylamine derivatives find use in the development of new materials like polymers or pharmaceuticals ScienceDirect: .
(R)-3-(1-Aminoethyl)phenol serves as an important intermediate in various synthetic pathways. Key reactions involving this compound include:
Several synthesis methods have been developed for (R)-3-(1-Aminoethyl)phenol:
(R)-3-(1-Aminoethyl)phenol finds applications in various fields:
Interaction studies involving (R)-3-(1-Aminoethyl)phenol focus on its reactivity and binding affinity with various biological targets. For instance:
Several compounds share structural similarities with (R)-3-(1-Aminoethyl)phenol. Here are some notable examples:
Compound | Similarity | Unique Features |
---|---|---|
(S)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride | 0.90 | Hydroxy group at the 2-position |
(S)-1-(4-Methoxyphenyl)propan-1-amine hydrochloride | 0.90 | Methoxy substitution at para position |
(S)-1-(3-Methoxyphenyl)ethanamine hydrochloride | 0.90 | Methoxy substitution at meta position |
(S)-1-(3,5-Dimethoxyphenyl)ethanamine hydrochloride | 0.88 | Two methoxy groups at different positions |
These compounds exhibit varying degrees of similarity based on their structural features but differ significantly in their biological activities and applications. The unique configuration and functional groups present in (R)-3-(1-Aminoethyl)phenol contribute to its distinct chemical behavior and potential therapeutic uses compared to these similar compounds.